Molecular Weight Differentiation vs. Hydroxymethyl Analog Impacts Pharmacokinetic Predictions
The target compound exhibits a molecular weight of 200.25 g/mol, which is quantitatively distinct from the hydroxymethyl analog (3-(Hydroxymethyl)azetidin-1-yl)(piperidin-2-yl)methanone (CAS 1692654-79-7) at 198.26 g/mol, a difference of +1.99 g/mol . This modest but measurable increase in molecular weight, coupled with fluorine substitution, contributes to altered lipophilicity and metabolic stability profiles consistent with established fluorination strategies in medicinal chemistry . The fluoromethyl group introduces a C-F bond (bond dissociation energy ~486 kJ/mol) versus the C-O bond (~358 kJ/mol) in the hydroxymethyl analog, providing enhanced oxidative metabolic resistance .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 200.25 g/mol |
| Comparator Or Baseline | (3-(Hydroxymethyl)azetidin-1-yl)(piperidin-2-yl)methanone: 198.26 g/mol |
| Quantified Difference | Δ = +1.99 g/mol (1.0% increase) |
| Conditions | Calculated from molecular formula C10H17FN2O vs. C10H18N2O2 |
Why This Matters
Molecular weight differences, even small ones, directly affect membrane permeability and distribution volume in PK models, making the fluorinated analog a distinct chemical entity for SAR studies.
